Ginsenoside Ro - 34367-04-9

Ginsenoside Ro

Catalog Number: EVT-269192
CAS Number: 34367-04-9
Molecular Formula: C48H76O19
Molecular Weight: 957.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ginsenoside Ro is an oleanane-type saponin primarily found in the rhizome of Panax ginseng (Asian ginseng) and Panax japonicus. [, ] As a ginsenoside, it belongs to a class of natural compounds with known bioactivity. [] Ginsenoside Ro is recognized as a secondary metabolite with potential therapeutic applications. [, , , , , , , ] It is particularly abundant in the rhizome, also known as “Rozu” in Japanese, which was historically removed due to its potential to cause emesis. []

Oleanolic Acid

  • Relevance: Oleanolic acid is a key structural component of Ginsenoside Ro. [] Ginsenoside Ro demonstrated stronger inhibitory effects than oleanolic acid in a D-galactosamine-induced acute hepatitis model. [] This suggests that the sugar moiety present in Ginsenoside Ro contributes to its enhanced activity compared to its aglycone. []

Chikusetsusaponin IVa

  • Relevance: Chikusetsusaponin IVa shares structural similarities with Ginsenoside Ro as both belong to the oleanane-type ginsenoside family. [, , ] They are often studied together and are considered major components of certain ginseng species. [, , , ] Additionally, Chikusetsusaponin IVa, like Ginsenoside Ro, exhibits anti-inflammatory activities. []

Zingibroside R1

  • Relevance: Zingibroside R1 is a direct metabolite of Ginsenoside Ro, indicating a metabolic pathway connecting the two compounds. [] The presence of Zingibroside R1 following Ginsenoside Ro administration suggests it may contribute to the in vivo anti-tumor efficacy observed with Ginsenoside Ro. []

Calenduloside E

  • Relevance: Calenduloside E is both a metabolite of Ginsenoside Ro and a precursor in its biosynthesis. [, ] This emphasizes a close metabolic relationship between the two compounds. [, ] Both compounds also demonstrate anti-tumor activities. [, ]
  • Relevance: While structurally different, belonging to the dammarane-type ginsenoside class, Ginsenoside Rg1 is frequently studied alongside Ginsenoside Ro, particularly when investigating the diverse pharmacological activities of ginseng extracts. [, , ] Their contrasting structures and associated bioactivities highlight the diverse pharmacological potential within the broader ginsenoside family. [, , ]

Ginsenoside Rb1

  • Relevance: Similar to Ginsenoside Rg1, Ginsenoside Rb1 represents a distinct structural class (dammarane-type) compared to Ginsenoside Ro (oleanane-type). [, ] The co-occurrence of these structurally different ginsenosides within ginseng highlights the plant's complex chemical profile and the potential for synergistic interactions between these compounds. [, ]

Chikusetsusaponin IV

  • Relevance: Chikusetsusaponin IV, along with Chikusetsusaponin IVa, represents closely related oleanane-type saponins to Ginsenoside Ro. [, ] Their frequent co-occurrence suggests a shared biosynthetic pathway and contributes to the overall pharmacological profile of ginseng species. [, ]

Ginsenoside Re

  • Relevance: Ginsenoside Re, though structurally different from the oleanane-type Ginsenoside Ro, provides a comparative perspective on the diverse pharmacological activities of ginsenosides. [, , ] Their presence within the same plant species underscores the complexity of ginseng's chemical composition and its potential for wide-ranging therapeutic applications. [, , ]
  • Relevance: The presence of these ginsenosides in conjunction with Ginsenoside Ro in various studies underscores the complexity of ginsenoside composition in plant materials. [, , , ] Comparative analysis of their activities provides insights into structure-activity relationships within the ginsenoside family. [, , , ]
Source and Classification

Ginsenoside Ro is primarily extracted from the roots of Panax ginseng C.A. Meyer, along with other species like Panax japonicus and Panax pseudoginseng. It belongs to the class of triterpene saponins, specifically under the dammarane type, which includes various other ginsenosides categorized into protopanaxadiol and protopanaxatriol types based on their aglycone structures .

Synthesis Analysis

Methods of Synthesis

Ginsenoside Ro can be synthesized through several methods, including:

  1. Extraction from Plant Sources: The traditional method involves extracting ginsenoside Ro from ginseng roots using solvents like ethanol or methanol. The extraction process typically includes:
    • Maceration: Soaking ground ginseng in solvent to dissolve the saponins.
    • Filtration: Removing solid residues to obtain a clear extract.
    • Concentration: Evaporating the solvent under reduced pressure to yield a concentrated ginsenoside solution.
  2. Biotechnological Approaches: Recent advancements have introduced biotechnological methods such as:
    • Cell Suspension Cultures: Utilizing cultured ginseng cells to produce ginsenosides in vitro.
    • Microbial Fermentation: Employing genetically modified microorganisms capable of synthesizing ginsenosides from simpler substrates.
  3. Chemical Synthesis: Although less common, synthetic routes involving chemical reactions can also be employed to create ginsenoside Ro. These methods often require complex organic synthesis techniques and are less economically viable compared to extraction methods .
Molecular Structure Analysis

Ginsenoside Ro has a complex molecular structure characterized by a dammarane skeleton with specific glycosylation patterns. Its molecular formula is C27H46O9C_{27}H_{46}O_{9}, and it has a molecular weight of approximately 494.66 g/mol. The structural features include:

  • A tetracyclic triterpene backbone.
  • Multiple hydroxyl (-OH) groups contributing to its solubility and biological activity.
  • Sugar moieties attached at specific positions (C-3 and C-20), influencing its pharmacological properties.

The stereochemistry of Ginsenoside Ro is crucial for its biological activity, with specific configurations at stereocenters affecting its interaction with biological targets .

Chemical Reactions Analysis

Ginsenoside Ro participates in various chemical reactions that can modify its structure and enhance its bioactivity:

  1. Hydrolysis: Ginsenoside Ro can undergo hydrolysis to release glucose moieties, resulting in aglycone forms that may exhibit different pharmacological activities.
  2. Oxidation-Reduction Reactions: Under certain conditions, Ginsenoside Ro can be oxidized or reduced, altering its functional groups and potentially enhancing its therapeutic effects.
  3. Glycosylation Reactions: The addition of sugar moieties can occur through enzymatic or chemical means, leading to derivatives with varied solubility and bioactivity profiles .
Mechanism of Action

The mechanism of action of Ginsenoside Ro involves several pathways:

  1. Antioxidant Activity: Ginsenoside Ro scavenges free radicals and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative stress.
  2. Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines (such as tumor necrosis factor-alpha) and promoting anti-inflammatory mediators.
  3. Neuroprotection: Ginsenoside Ro has been shown to protect neuronal cells against apoptosis induced by various stressors, potentially through modulation of signaling pathways like the phosphoinositide 3-kinase/Akt pathway .
  4. Regulation of Gene Expression: It influences gene expression related to stress response and metabolism through epigenetic modifications and transcription factor activation .
Physical and Chemical Properties Analysis

Ginsenoside Ro exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents such as methanol and ethanol, which aids in its extraction and formulation.
  • Stability: Ginsenoside Ro is relatively stable under acidic conditions but may degrade under prolonged exposure to heat or alkaline environments.
  • Melting Point: The melting point is reported to be around 220–225 °C, indicating thermal stability conducive for various applications .
Applications

Ginsenoside Ro has diverse applications in both traditional medicine and modern therapeutic contexts:

Biosynthesis & Metabolic Engineering of Ginsenoside Ro

Enzymatic Pathways in Oleanane-Type Ginsenoside Biosynthesis

Ginsenoside Ro (oleanolic acid 3-O-glucuronide) represents a rare oleanane-type triterpenoid saponin found in Panax species. Its biosynthesis proceeds via the cytosolic mevalonate (MVA) pathway, distinct from the more common dammarane-type ginsenosides. The initial steps involve the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to form farnesyl pyrophosphate (FPP). Two FPP molecules undergo tail-to-tail condensation catalyzed by squalene synthase (SQS) to form squalene. Subsequent epoxidation by squalene epoxidase (SQE) yields 2,3-oxidosqualene, a critical branching point for triterpenoid diversity. The committed step for oleanane-type saponins involves the cyclization of 2,3-oxidosqualene by β-amyrin synthase (β-AS), forming the characteristic pentacyclic oleanane scaffold (β-amyrin). This scaffold undergoes multi-step oxidation, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), introducing hydroxyl groups at positions C-16, C-22, and C-28 to yield oleanolic acid (OA), the immediate aglycone precursor to Ginsenoside Ro [1] [8] [10]. The final glycosylation step, attaching glucuronic acid to the hydroxyl group at the C-3 position of OA, is mediated by specific uridine diphosphate (UDP)-glycosyltransferases (UGTs) [1] [2].

Table 1: Key Enzymes in Oleanolic Acid and Ginsenoside Ro Biosynthesis Pathway

EnzymeGene Symbol (Example)FunctionSubstrate(s)Product(s)
Squalene Synthase (SQS)PgSQSCondensation of 2xFPPFarnesyl diphosphate (FPP)Squalene
Squalene Epoxidase (SQE)PgSQEEpoxidation of squaleneSqualene2,3-Oxidosqualene
β-Amyrin Synthase (β-AS)PgβAS1Cyclization of 2,3-oxidosqualene2,3-Oxidosqualeneβ-Amyrin (Oleanane scaffold)
Cytochrome P450sCYP716A variantsMulti-step oxidation (e.g., C-16α, C-22α, C-28)β-AmyrinOleanolic Acid (OA)
UDP-GlucuronosyltransferasePgUGAT252645Glucuronidation at C-3-OHOleanolic Acid (OA)Ginsenoside Ro

Role of UDP-Glucuronosyltransferases in Ro-Specific Glycosylation

UGTs catalyze the transfer of activated sugar moieties (e.g., UDP-glucose, UDP-glucuronic acid) to acceptor aglycones, significantly enhancing their solubility and bioactivity. The glucuronidation at the C-3 position of oleanolic acid (OA) is the defining and often rate-limiting step in Ginsenoside Ro biosynthesis. Research identified a specific UDP-glucuronosyltransferase, PgUGAT252645, from Panax ginseng as the crucial enzyme responsible for this reaction [1] [2] [4]. Functional characterization confirmed that PgUGAT252645 exhibits high substrate specificity towards OA and utilizes UDP-glucuronic acid (UDP-GlcA) as the sugar donor, forming the β-1,3 glycosidic linkage characteristic of Ro [1] [2]. This enzyme belongs to the plant secondary product glycosyltransferase (PSPG) family, possessing the conserved PSPG motif essential for binding the UDP-sugar donor. Its identification resolved a key bottleneck in understanding Ro biosynthesis. Crucially, PgUGAT252645 catalyzes the first glycosylation step in the Ro pathway, distinguishing it from UGTs involved in elongating sugar chains in other ginsenosides [1] [2] [5]. Structural analysis suggests specific amino acid residues within its substrate-binding pocket determine its preference for the oleanane-type aglycone OA over dammarane-type substrates [2].

Heterologous Production in Saccharomyces cerevisiae: Strain Optimization Strategies

Due to the low abundance of Ro in Panax plants and challenges in chemical synthesis, heterologous production in microbial hosts like Saccharomyces cerevisiae offers a sustainable alternative. Successful metabolic engineering requires integrating the entire Ro biosynthetic pathway into yeast. Key strategies employed include:

  • Host Selection: S. cerevisiae BY4741 is a preferred host due to its well-characterized genetics, efficient protein folding/secretion machinery, inherent high-flux MVA pathway providing precursors (IPP, DMAPP, FPP, squalene), and compatibility with plant-derived CYPs and UGTs [1] [2] [7].
  • Pathway Reconstruction: This involves the stepwise integration of codon-optimized genes encoding the core enzymes:
  • Triterpene Skeleton Formation: Overexpression of tHMG1 (truncated HMG-CoA reductase) boosts MVA flux. β-AS (e.g., from Glycyrrhiza uralensis) produces β-amyrin.
  • Aglycone Formation: Introduction of specific CYP genes (e.g., CYP716A12 from Medicago truncatula for OA synthesis) and their redox partner CPR (Cytochrome P450 Reductase, e.g., AtCPR1 from Arabidopsis thaliana) to oxidize β-amyrin to OA.
  • Glycosylation: Integration of PgUGAT252645 for Ro production [1] [2] [7].
  • Genetic Element Engineering: Utilizing strong endogenous yeast promoters (e.g., TEF1p, TDH3p, TPI1p) and terminators (e.g., CYC1t, ADH1t, FBA1t) to drive high-level, constitutive expression of the heterologous genes. Multi-copy genomic integration sites (e.g., δ-sites, rDNA locus) are targeted to increase gene dosage [1] [2].
  • Modular Assembly: Sequential assembly of expression cassettes for different pathway modules (precursor, aglycone, glycosylation) into the yeast genome, allowing screening for high-producing intermediates (e.g., OA, calenduloside E (CE)) before final Ro production [1] [2]. For example, strain BY-OA produces OA, BY-CE produces CE (a potential intermediate depending on pathway design), and the final engineered strain BY-Ro produces Ginsenoside Ro [1] [2].
  • Compartmentalization & Transport: Targeting enzymes to specific organelles (e.g., endoplasmic reticulum for P450s) or engineering synthetic compartments can improve pathway efficiency and reduce cytotoxicity of intermediates [7].
  • Cofactor Supply: Optimizing the availability of UDP-glucuronic acid (UDP-GlcA) is critical for PgUGAT252645 activity. This can involve overexpression of genes in the UDP-glucose synthesis pathway (UGP1, PGM2) and UDP-glucose dehydrogenase (UGDH, e.g., from A. thaliana) to convert UDP-glucose to UDP-GlcA [1] [2] [7].

Table 2: Engineered S. cerevisiae Strain Lineage for Ginsenoside Ro Production [1] [2]

Strain NameGenotype Modifications (Integrated Genes & Markers)Key Product(s)Yield
BY4741MATα his3Δ1 leu2Δ0 met15Δ0 ura3Δ0 (Wild-type)--
BY-ArDNA::TPI1P-syntHMG1-CYC1T-KanR-TEF1P-synGg.βAS-ADH1TDammarenediol-II / β-Amyrin?Not specified
BY-OABY-A + δDNA::TEF1P-synCr.OAS-FBA1T-HygR-TDH3P-synMt.CYPR-ENO2TOleanolic Acid (OA)56.31 mg/L
BY-CEBY-OA + tHIS3::TPI1P-synAt.UGDH-CYC1T-URA3-TEF1P-synPg.UGAT-ADH1TCalenduloside E (CE)3.8 mg/L
BY-RoBY-CE + tLEU2::TEF1P-synMt.UGT-FBA1T-HIS3-TDH3P-synTs.UGT-ENO2T (Note: PgUGAT already present in BY-CE; Mt.UGT/Ts.UGT likely for further glycosylation if needed)Ginsenoside Ro (Ro)155 μg/L (Pre-Opt)

Fermentation Condition Modulation for Yield Enhancement

Optimizing fermentation conditions is paramount for maximizing Ro titers in engineered yeast strains like BY-Ro. Systematic approaches involve:

  • Single-Factor Experiments: Initial screening identifies critical parameters and their approximate optimal ranges:
  • Inoculum Size: Optimal typically 2-4% (v/v). Too low (<2%) limits initial biomass; too high (>4%) causes nutrient depletion/toxin accumulation, reducing Ro yield. Max yield observed at 3% [1] [2].
  • Culture Time: Peak Ro production often occurs during late exponential/early stationary phase. For BY-Ro, maximum yield was observed at 72 hours, declining thereafter likely due to degradation or cell lysis [1] [2].
  • Shaking Speed: Impacts oxygen transfer (critical for aerobic metabolism and P450 activity). Optimal for BY-Ro was 170 rpm; higher speeds (e.g., >190 rpm) can cause shear stress [1] [2].
  • Temperature: Affects enzyme kinetics and membrane fluidity. 32°C was optimal for BY-Ro; higher temperatures (e.g., >34°C) denature enzymes [1] [2].
  • Initial Glucose Concentration: Main carbon source. Optimal at 2.5% (w/v) for BY-Ro; higher concentrations (>3%) cause osmotic stress or Crabtree effect (ethanol fermentation), repressing respiratory metabolism and saponin production [1] [2].
  • Statistical Optimization (Plackett-Burman & RSM): Following single-factor tests, statistical designs efficiently screen significant factors and model interactions for further optimization. Plackett-Burman design applied to BY-Ro identified key factors significantly influencing Ro yield beyond initial ranges. Regression analysis (e.g., Y = 188.21 - 0.36A + 1.29B, where Y is Ro yield) helps quantify effects [1] [2]. Response Surface Methodology (RSM) can then pinpoint the precise global optimum combination of factors like pH, dissolved oxygen, and specific nutrient concentrations.
  • Medium Composition: Beyond carbon source (glucose), nitrogen sources (e.g., yeast extract, peptone), phosphate levels, and trace elements (e.g., Mg²⁺ for UGTs) significantly impact growth and product formation. Precursor feeding (e.g., OA, mevalonate) can sometimes boost flux but may not be cost-effective at scale [1] [6] [7].
  • Fed-Batch Cultivation: Addresses issues with batch fermentation (e.g., substrate inhibition, catabolite repression). Controlled feeding of glucose maintains it at low, non-repressing levels, sustaining high cell density and prolonged production phase. This strategy was crucial in achieving a remarkably high Ro titer of 528 mg/L in a 5L bioreactor, representing a >374,000-fold increase over initial reports [7].

Table 3: Optimal Fermentation Conditions for Ginsenoside Ro Production in Engineered Yeast (Based on Strain BY-Ro) [1] [2] [7]

ParameterOptimal Range/Value (Batch - BY-Ro)Significance/EffectFed-Batch Strategy
Inoculum Size3% (v/v)Balances initial biomass and nutrient availability/toxin buildupStandard inoculum (~5-10%)
Culture Time72 hoursPeak production phase (Late exponential/early stationary)Extended production phase (e.g., >120h)
Shaking Speed (Flask)170 rpmOptimizes oxygen transfer (kLa)Controlled dissolved oxygen (e.g., 30-50%)
Temperature32°CMaximizes enzyme activity/stabilityMaintained at 30-32°C
Initial Glucose2.5% (w/v)Provides carbon without causing repression/inhibitionContinuous feeding to maintain low level
pH~4.0-4.5 (for specific enzymatic steps)Affects enzyme activity and stabilityControlled (e.g., pH 5.0-6.0)
Oxygen SupplyHigh (via shaking/aeration)Essential for P450 activity and efficient respiratory metabolismOptimized aeration/agitation
---Resulting Titer: 528 ± 18 mg/L [7]

Comparative Analysis of Plant vs. Microbial Biosynthetic Efficiency

Traditional extraction of Ginsenoside Ro from Panax ginseng roots faces significant limitations: low natural abundance (often <0.1% dry weight), long cultivation cycles (4-6 years), susceptibility to environmental factors, and complex downstream processing. Metabolic engineering in S. cerevisiae offers compelling advantages despite current yield differences:

  • Yield & Productivity:
  • Plant Source: Ginseng root typically contains Ginsenoside Ro at levels around 0.1-0.15 mg/g Dry Cell Weight (DCW). Yield is highly variable depending on plant age, cultivar, season, and geography. Harvesting requires up to 6 years [1] [6] [8].
  • Microbial Source: Engineered yeast strain BY-Ro achieved 0.033 mg/g DCW under initial optimal batch conditions, representing approximately 31% of the typical Ro content found in plant roots [1] [2]. Advanced fed-batch fermentation strategies drastically improved titers to 528 mg/L (≈52.8 mg/g DCW assuming ~10 g/L DCW), significantly exceeding typical plant concentrations by several orders of magnitude and demonstrating immense potential for scalability [7].
  • Time:
  • Plant Source: Requires 4-6 years from planting to harvest.
  • Microbial Source: Fermentation cycles are completed within 3-7 days (batch) or 5-7 days (fed-batch), enabling rapid production cycles independent of seasons [1] [2] [7].
  • Consistency & Purity: Microbial fermentation provides a more consistent product profile under controlled conditions, minimizing batch-to-batch variations inherent in agricultural products. Downstream processing can be simplified as complex plant matrices are absent, potentially leading to higher purity Ro [7].
  • Sustainability & Scalability: Microbial production avoids the need for large-scale land use, pesticides, and the ecological disruption associated with ginseng cultivation (e.g., deforestation). Bioreactor-based fermentation is inherently scalable for industrial production [1] [7]. It offers a "green chemistry" approach, aligning with sustainable manufacturing principles [7].
  • Pathway Flexibility: Engineered microbes allow easier manipulation of biosynthetic pathways to produce Ro or structurally defined derivatives (e.g., different glycosylation patterns) by introducing specific UGTs or other modifying enzymes, which is challenging in plants [1] [2] [7].

Table 4: Comparison of Ginsenoside Ro Production Sources

CharacteristicPanax ginseng (Plant Roots)Engineered S. cerevisiae (Batch Fermentation)Engineered S. cerevisiae (Fed-Batch Fermentation)
Typical Ro Content~0.1 - 0.15 mg/g DW0.033 mg/g DCW (BY-Ro) [1] [2]~52.8 mg/g DCW (528 mg/L) [7]
Relative EfficiencyBaseline (100%)~31% of plant Ro content [1]>> 100% (Significantly higher)
Production Time4-6 years3 days5-7 days
Land UseHigh (Requires significant agricultural land/forest)Low (Contained bioreactors)Low (Contained bioreactors)
Environmental ImpactHigh (Deforestation, pesticide use, soil degradation) [6]LowLow
Process ControlLow (Subject to climate, disease, soil variability)HighHigh
Product ConsistencyVariableHighHigh
Pathway ModificationDifficult (Breeding/transgenics slow)Relatively Easy (Genetic engineering)Relatively Easy (Genetic engineering)

Properties

CAS Number

34367-04-9

Product Name

Ginsenoside Ro

IUPAC Name

6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid

Molecular Formula

C48H76O19

Molecular Weight

957.1 g/mol

InChI

InChI=1S/C48H76O19/c1-43(2)14-16-48(42(61)67-40-35(58)31(54)29(52)24(20-50)63-40)17-15-46(6)21(22(48)18-43)8-9-26-45(5)12-11-27(44(3,4)25(45)10-13-47(26,46)7)64-41-37(33(56)32(55)36(65-41)38(59)60)66-39-34(57)30(53)28(51)23(19-49)62-39/h8,22-37,39-41,49-58H,9-20H2,1-7H3,(H,59,60)

InChI Key

NFZYDZXHKFHPGA-UHFFFAOYSA-N

SMILES

O=C([C@H]1O[C@@H](O[C@H]2CC[C@]3(C)[C@@]4([H])CC=C5[C@]6([H])CC(C)(C)CC[C@]6(C(O[C@@H]7O[C@H](CO)[C@@H](O)[C@H](O)[C@H]7O)=O)CC[C@@]5(C)[C@]4(C)CC[C@@]3([H])C2(C)C)[C@H](O[C@@H]8O[C@H](CO)[C@@H](O)[C@H](O)[C@H]8O)[C@@H](O)[C@@H]1O)O

Solubility

Soluble in DMSO

Synonyms

Ginsenoside Ro; Chikusetsusaponin 5; Chikusetsusaponin V; Polysciasaponin P3;

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.